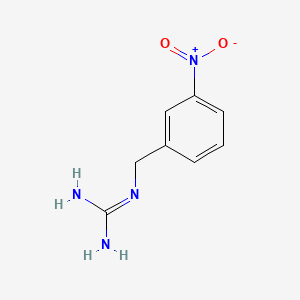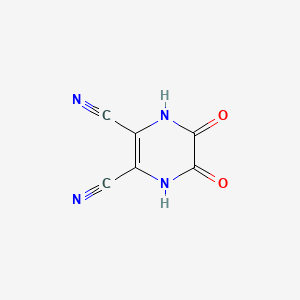
1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile
Übersicht
Beschreibung
1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile is a heterocyclic compound with the molecular formula C6H2N4O2. It is known for its unique structure, which includes a pyrazine ring with two cyano groups and two keto groups.
Wissenschaftliche Forschungsanwendungen
1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable structures.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Biological Research: It serves as a building block for the synthesis of biologically active molecules and probes for studying biochemical pathways
Wirkmechanismus
Mode of Action
It has been reported that the compound can form a salt via hydrogen bonding interactions . This suggests that it may interact with its targets through similar mechanisms, potentially altering their function or activity.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Biochemische Analyse
Biochemical Properties
1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form hydrogen bonds, which facilitate its interaction with other molecules. For instance, it has been reported to interact with 4,4′-bipyridine through hydrogen bonding, leading to the formation of a supramolecular structure . These interactions are crucial for its biochemical activity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can form stable hydrogen-bonded structures, which may contribute to its persistence in biological systems
Vorbereitungsmethoden
1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dicyano-1,4,5,6-tetrahydropyrazine-5,6-dione with suitable reagents can yield the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Analyse Chemischer Reaktionen
1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of diols.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Vergleich Mit ähnlichen Verbindungen
1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile can be compared with similar compounds such as:
2,3-Dicyano-1,4,5,6-tetrahydropyrazine-5,6-dione: This compound shares a similar core structure but differs in the functional groups attached to the pyrazine ring.
1,4,5,6-Tetrahydro-5,6-dioxo-2,3-dicyanopyrazine: Another closely related compound with slight variations in the positioning of the cyano groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
5,6-dioxo-1,4-dihydropyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4O2/c7-1-3-4(2-8)10-6(12)5(11)9-3/h(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVDGBINMCDFTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(NC(=O)C(=O)N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36023-64-0 | |
| Record name | 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile interact with metal ions?
A: this compound, often deprotonated to its dianionic form (tdpd2−), acts as a bridging ligand, coordinating to metal ions like copper(II), manganese(II), and zinc(II). This interaction forms the basis for constructing one-dimensional and two-dimensional coordination polymers. [, , , ] For example, in the presence of pyrazine, it forms complexes like {[M(H2O)4(pyz)][M(tdpd)2(pyz)]·6(H2O)}n, where M can be Co or Zn. []
Q2: What role does hydrogen bonding play in the supramolecular structures formed by this compound?
A: Hydrogen bonding is crucial in directing the self-assembly of supramolecular structures involving this compound. The molecule can participate in triple hydrogen bond formations. When combined with molecules containing complementary hydrogen bonding sites, like melamine, it creates robust and predictable supramolecular architectures. [, ]
Q3: Has this compound been used in the synthesis of polymers beyond coordination polymers?
A: Yes, this compound serves as a valuable precursor in polyamide synthesis. [] Its dicarbonitrile functionality enables polymerization with diamines, yielding high-melting polyamides with potentially valuable thermal properties.
Q4: Are there any studies investigating the magnetic properties of complexes containing this compound?
A: Research indicates that copper(II) coordination polymers incorporating this compound exhibit antiferromagnetic coupling between the copper(II) ions. [] This suggests potential applications in the field of magnetic materials. Furthermore, in-situ magnetic susceptibility measurements have been used to study the structural transformations of cobalt complexes with this compound and pyrazine ligands. []
Q5: What analytical techniques are commonly employed to characterize this compound and its complexes?
A: Single-crystal X-ray diffraction plays a critical role in determining the crystal structures of this compound-containing complexes. [, , , , , ] Additionally, techniques like powder X-ray diffraction are used to study structural transformations and identify different phases. [] Magnetic susceptibility measurements provide insights into magnetic properties. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


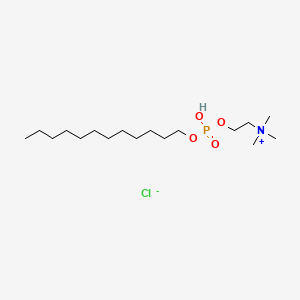
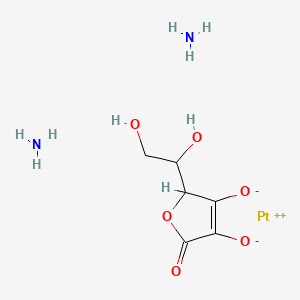
![N-(2,4-diaminoquinazolin-6-yl)-N-[[4-[[(2,4-diaminoquinazolin-6-yl)-formylamino]methyl]phenyl]methyl]formamide](/img/structure/B1221741.png)



![[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3,4-bis[(4-nitrobenzoyl)oxy]oxan-2-yl]methyl 4-nitrobenzoate](/img/structure/B1221747.png)


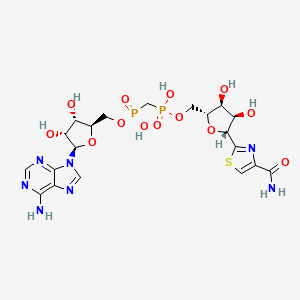
![Acetamide,N-hydroxy-N-[3-(5,6,7,8-tetrahydro-2-naphthalenyl)-2-propen-1-yl]-](/img/structure/B1221753.png)

